molecular formula C11H14ClNOS B2883553 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1247639-83-3

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2883553
CAS No.: 1247639-83-3
M. Wt: 243.75
InChI Key: QZBDNJBLOUSZTA-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a cyclopropyl group, a thiophene ring, and a chlorinated amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of both a cyclopropyl group and a thiophene ring, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDNJBLOUSZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CSC=C1)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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